2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of a pyrimidine derivative with an imidazole derivative. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with an appropriate imidazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the imidazole ring.
4,6-Dimethyl-2-pyrimidinamine: Another pyrimidine derivative with similar structural features.
Uniqueness
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of pyrimidine and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-propan-2-ylphenyl)-4H-imidazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-11(2)14-5-7-15(8-6-14)23-16(24)10-19-18(23)22-17-20-12(3)9-13(4)21-17/h5-9,11H,10H2,1-4H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPISTYQPITQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=C(C=C3)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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